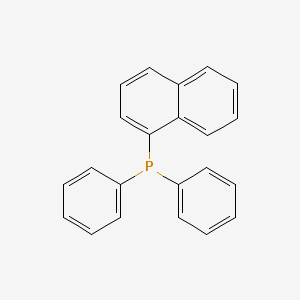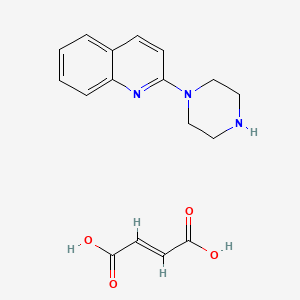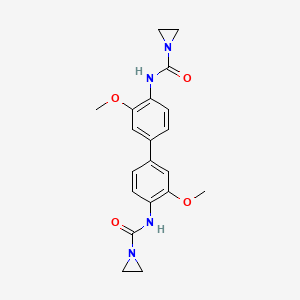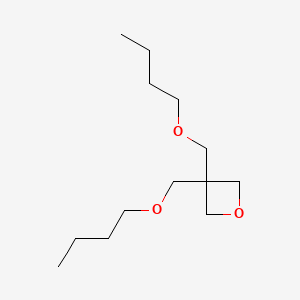
Oxetane, 3,3-bis(butoxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxetane, 3,3-bis(butoxymethyl)-: is a chemical compound characterized by its four-membered oxetane ring structure. This compound is part of the oxetane family, which is known for its unique properties and applications in various fields, including medicinal chemistry and materials science. The presence of the oxetane ring imparts distinct physicochemical properties to the compound, making it a valuable building block in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Oxetane, 3,3-bis(butoxymethyl)- typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-oxetanemethanol with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the oxetane ring .
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and solvent-free conditions can further enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Oxetane, 3,3-bis(butoxymethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxetane oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the butoxymethyl groups, leading to the formation of various substituted oxetanes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Oxetane oxides.
Reduction: Alcohol derivatives.
Substitution: Substituted oxetanes with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Oxetane, 3,3-bis(butoxymethyl)- is used as a building block in the synthesis of complex organic molecules. Its unique ring structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, oxetane derivatives are explored for their potential as enzyme inhibitors and bioisosteres. The compound’s ability to modulate biological activity makes it a candidate for drug discovery and development .
Medicine: Oxetane-containing compounds are investigated for their therapeutic potential in treating various diseases. Their stability and bioavailability make them attractive candidates for medicinal chemistry .
Industry: In the industrial sector, oxetane derivatives are used in the production of polymers and coatings. Their ability to undergo ring-opening polymerization makes them suitable for creating high-performance materials .
Mecanismo De Acción
The mechanism of action of Oxetane, 3,3-bis(butoxymethyl)- involves its interaction with molecular targets through its oxetane ring. The ring strain in the oxetane structure makes it reactive towards nucleophiles, leading to ring-opening reactions. These reactions can modulate the activity of enzymes or receptors, thereby exerting biological effects. The compound’s ability to form stable intermediates and transition states is crucial for its activity in various applications .
Comparación Con Compuestos Similares
- 3,3-Bis(azidomethyl)oxetane
- 3-Azidomethyl-3-methyloxetane
- 3,3-Bis(hydroxymethyl)oxetane
Comparison: Oxetane, 3,3-bis(butoxymethyl)- is unique due to its butoxymethyl substituents, which impart distinct solubility and reactivity properties compared to other oxetane derivatives. For instance, 3,3-bis(azidomethyl)oxetane is primarily used in energetic materials, while 3,3-bis(hydroxymethyl)oxetane is more commonly employed in polymer chemistry .
Propiedades
Número CAS |
1522-91-4 |
|---|---|
Fórmula molecular |
C13H26O3 |
Peso molecular |
230.34 g/mol |
Nombre IUPAC |
3,3-bis(butoxymethyl)oxetane |
InChI |
InChI=1S/C13H26O3/c1-3-5-7-14-9-13(11-16-12-13)10-15-8-6-4-2/h3-12H2,1-2H3 |
Clave InChI |
MIJOVJPDTJQYAQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCC1(COC1)COCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetrakis[3-(trifluoromethyl)phenyl]stannane](/img/structure/B14747410.png)
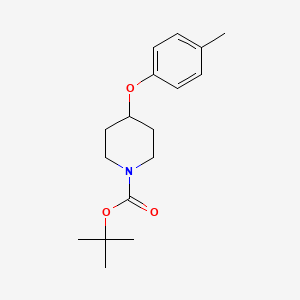
![3-([1,2,4]Triazolo[4,3-a]pyridin-3-yldisulfanyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14747425.png)
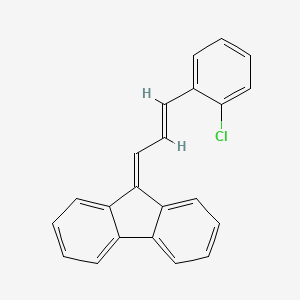
![5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14747435.png)
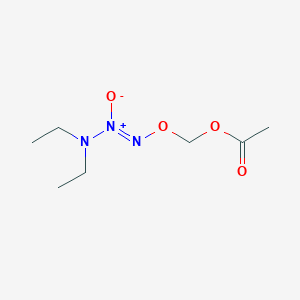
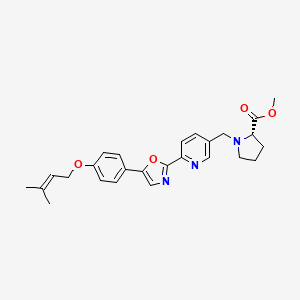
![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-, iodide](/img/structure/B14747460.png)
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14747471.png)
![1,4-Dichloropyrrolo[3,4-c]pyrrole](/img/structure/B14747478.png)
![Thieno[2,3-f]-1,3-benzodioxole-6-carboxylic acid](/img/structure/B14747479.png)
